molecular formula C28H23N3O5 B12032344 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 769148-24-5

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12032344
CAS No.: 769148-24-5
M. Wt: 481.5 g/mol
InChI Key: QUELWXUWPDNGDA-RDRPBHBLSA-N
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Description

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C28H23N3O5 and a molecular weight of 481.513 g/mol . This compound is known for its unique structure, which includes a naphthylamino group, an oxoacetyl group, and an ethoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The naphthylamino group can interact with aromatic amino acids in proteins, while the oxoacetyl group can form covalent bonds with nucleophilic residues. These interactions can lead to the modulation of enzyme activity and protein function, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound and its specific applications in scientific research.

Properties

CAS No.

769148-24-5

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C28H23N3O5/c1-2-35-22-16-12-21(13-17-22)28(34)36-23-14-10-19(11-15-23)18-29-31-27(33)26(32)30-25-9-5-7-20-6-3-4-8-24(20)25/h3-18H,2H2,1H3,(H,30,32)(H,31,33)/b29-18+

InChI Key

QUELWXUWPDNGDA-RDRPBHBLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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